molecular formula C19H23N3O B12538334 Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- CAS No. 821784-73-0

Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12538334
CAS No.: 821784-73-0
M. Wt: 309.4 g/mol
InChI Key: ZQDQSTDCYCIOOK-UHFFFAOYSA-N
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Description

The compound “Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-” is a benzamide derivative featuring a pyridinyl core substituted with a cyclohexylmethylamino group at the 5-position and a benzamide moiety at the 3-position.

Properties

CAS No.

821784-73-0

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

3-[5-(cyclohexylmethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C19H23N3O/c20-19(23)16-8-4-7-15(9-16)17-10-18(13-21-12-17)22-11-14-5-2-1-3-6-14/h4,7-10,12-14,22H,1-3,5-6,11H2,(H2,20,23)

InChI Key

ZQDQSTDCYCIOOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Benzamide derivatives, including the target compound, have been investigated for their pharmacological properties, which include:

  • Neuroprotective Effects : Studies suggest potential applications in treating neurodegenerative diseases due to their ability to protect neuronal cells from damage.
  • Inhibition of Enzymes : Certain benzamide derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease research .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Neuroprotection

Research has indicated that benzamide derivatives can provide neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. This suggests their potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of benzamide derivatives on AChE and BACE1. For instance, compounds designed with specific structural features showed IC50 values ranging from 0.056 to 2.57 μM for AChE, indicating strong inhibitory potency compared to standard drugs .

Antimicrobial Activity

A series of benzamide derivatives were evaluated for their antimicrobial properties against various bacterial and fungal strains. Compounds exhibited significant growth inhibition at concentrations as low as 10 mg/L .

Comparative Analysis of Related Compounds

To better understand the unique properties of Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-, a comparison with other similar compounds is useful:

Compound NameStructureUnique Features
BenzamideBenzamide StructureBasic amide functionality
N-(4-hydroxyphenyl)benzamideN-(4-hydroxyphenyl)benzamide StructureHydroxyl group enhances solubility
2-Pyridinylbenzamide2-Pyridinylbenzamide StructureDifferent electronic properties due to pyridine ring

The specific compound is notable for its complex structure combining cyclohexylmethylamino and pyridine moieties, which may enhance binding affinity and selectivity toward biological targets compared to simpler benzamides.

Mechanism of Action

The mechanism of action of benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the specific biological pathway involved. For example, some benzamide derivatives are known to inhibit enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Structural Analysis

The target compound’s structure is distinguished by its cyclohexylmethylamino-pyridinyl substituent, which confers steric bulk and lipophilicity. Below is a comparison with structurally related benzamides from the literature:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Benzamide + pyridinyl 3-Benzamide, 5-(cyclohexylmethylamino)-pyridinyl Insufficient data Insufficient data
N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide Benzamide + pyridinyl-pyrimidinyl Trifluoromethyl, pyrimidinyl-pyridinyl, hydroxycyclohexyl C29H31F3N6O3 568.59 g/mol
2-Amino-5-chloro-N-(2-chloro-3-pyridinyl)benzamide Benzamide + pyridinyl 2-Amino, 5-chloro, 2-chloro-pyridinyl C12H9Cl2N3O 282.13 g/mol
2-Amino-N-(2-chloro-3-pyridinyl)-5-methylbenzamide Benzamide + pyridinyl 2-Amino, 5-methyl, 2-chloro-pyridinyl C13H12ClN3O 261.71 g/mol

Key Observations :

  • The target compound’s cyclohexylmethylamino group introduces significant steric hindrance compared to smaller substituents like chloro or methyl in other analogs .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Density (g/cm³) Boiling Point (°C) pKa
Target Compound Unknown Unknown Unknown
Compound from 1.40 712.2 (predicted) 13.17
Compound from Not reported Not reported Not reported
Compound from Not reported Not reported Not reported

Key Observations :

  • The high boiling point (712.2°C) and elevated pKa (13.17) of the compound in suggest strong intermolecular interactions (e.g., hydrogen bonding) due to its multiple amino and hydroxyl groups.
  • Chloro- and methyl-substituted analogs ( and ) lack reported physicochemical data, but their lower molecular weights imply higher volatility compared to the target compound.

Key Observations :

  • The high yield (85%) reported for the compound in indicates efficient coupling of chloro-pyridinyl and benzamide units.
  • Introducing the cyclohexylmethylamino group in the target compound may require specialized reagents (e.g., cyclohexylmethylamine) and protection/deprotection strategies, increasing synthesis complexity.

Biological Activity

Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- (CAS No. 821784-73-0) is a complex organic compound classified as a benzamide derivative. Its unique structure, which includes a pyridine ring and a cyclohexylmethylamino substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C19H23N3O
  • Molecular Weight : 309.4 g/mol
  • LogP : 4.79690 (indicating lipophilicity)

Biological Activities

Benzamide derivatives are known for their wide range of biological activities, including:

  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Cholinesterase Inhibition : Research indicates that benzamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, beneficial in conditions like dementia .

The mechanisms underlying the biological activities of Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- include:

  • Enzyme Inhibition : The compound has shown promising inhibitory effects on AChE and BuChE, with reported IC50 values indicating strong potential for enhancing cognitive function .
  • Binding Affinity : The structural complexity of this compound suggests enhanced binding affinity to specific biological targets compared to simpler benzamides, potentially leading to distinct pharmacological profiles.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionPotential role in treating neurodegenerative diseases
Cholinesterase InhibitionAChE IC50 = 1.57 μM, BuChE IC50 = 2.85 μM
Antifungal ActivityGood inhibitory activity against various fungi

Case Study: Neuroprotective Potential

In a study examining the neuroprotective effects of benzamide derivatives, it was found that compounds similar to Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- exhibited significant protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in developing treatments for neurodegenerative disorders .

Case Study: Cholinesterase Inhibition

A recent investigation into the cholinesterase inhibitory activity of various benzamide derivatives highlighted that Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- demonstrated competitive inhibition against AChE with an IC50 value significantly lower than many existing treatments, indicating its potential as a therapeutic agent for Alzheimer's disease .

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